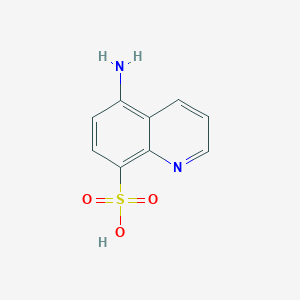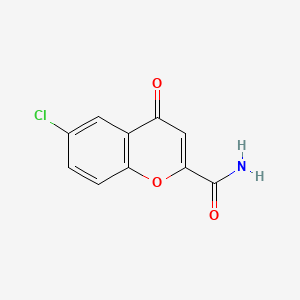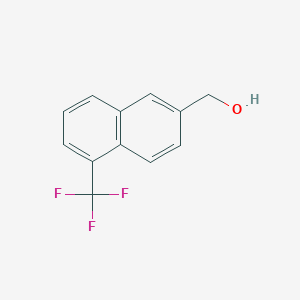
1-(Trifluoromethyl)naphthalene-6-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)naphthalene-6-methanol is a chemical compound with the molecular formula C12H9F3O It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-6-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into the naphthalene ring using radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles as the laboratory synthesis, with adjustments for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)naphthalene-6-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphthalene-6-carboxylic acid, while substitution reactions can introduce new functional groups into the naphthalene ring.
Applications De Recherche Scientifique
1-(Trifluoromethyl)naphthalene-6-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of trifluoromethylated compounds with biological systems.
Mécanisme D'action
The mechanism by which 1-(Trifluoromethyl)naphthalene-6-methanol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)naphthalene: Similar structure but lacks the methanol group.
6-Methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethyl group.
Uniqueness: 1-(Trifluoromethyl)naphthalene-6-methanol is unique due to the combination of the trifluoromethyl and methanol groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
1261786-29-1 |
|---|---|
Formule moléculaire |
C12H9F3O |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
[5-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-6,16H,7H2 |
Clé InChI |
XLLQLHQEHRIAHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CO)C(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)




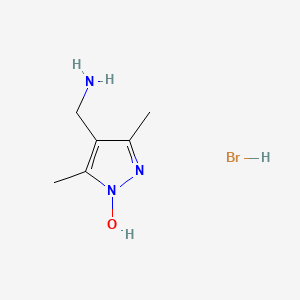
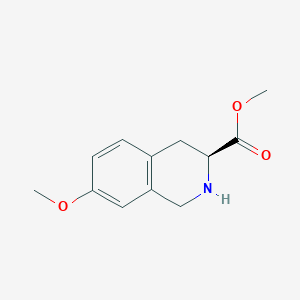

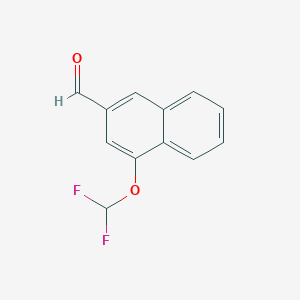


![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
